2,5-Dimethylphenyl 3-(furan-2-yl)acrylate
Description
2,5-Dimethylphenyl 3-(furan-2-yl)acrylate is a synthetic acrylate ester featuring a furan heterocycle and a 2,5-dimethylphenyl substituent. The furan moiety contributes to its π-conjugated system, while the 2,5-dimethylphenyl group enhances steric bulk and may influence solubility and reactivity.
Properties
Molecular Formula |
C15H14O3 |
|---|---|
Molecular Weight |
242.27 g/mol |
IUPAC Name |
(2,5-dimethylphenyl) (E)-3-(furan-2-yl)prop-2-enoate |
InChI |
InChI=1S/C15H14O3/c1-11-5-6-12(2)14(10-11)18-15(16)8-7-13-4-3-9-17-13/h3-10H,1-2H3/b8-7+ |
InChI Key |
VTXLTVSRGCJGGG-BQYQJAHWSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)OC(=O)/C=C/C2=CC=CO2 |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OC(=O)C=CC2=CC=CO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethylphenyl 3-(furan-2-yl)acrylate typically involves the esterification of 2,5-dimethylphenol with 3-(furan-2-yl)acrylic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out in an inert solvent like dichloromethane or toluene, under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification process, allowing for the recovery and reuse of the catalyst, thus making the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethylphenyl 3-(furan-2-yl)acrylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The double bond in the acrylate moiety can be reduced to form saturated esters.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst are typical.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Saturated esters.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. Its unique structure allows for various chemical transformations, making it useful in creating more complex molecules.
| Reaction Type | Description |
|---|---|
| Electrophilic Substitution | The dimethylphenyl group can undergo electrophilic aromatic substitution, facilitating the introduction of various substituents. |
| Polymerization | It can participate in polymerization reactions to produce functionalized polymers, enhancing material properties. |
Medicinal Chemistry
Research indicates potential therapeutic properties of 2,5-Dimethylphenyl 3-(furan-2-yl)acrylate:
- Anticancer Activity: Studies show significant anticancer effects against various cell lines, including breast and prostate cancer. The mechanism involves inhibition of topoisomerase II, leading to increased reactive oxygen species (ROS) levels and apoptosis in cancer cells.
- Antimicrobial Properties: Preliminary studies suggest that this compound may exhibit antimicrobial activity against pathogens such as Candida albicans and Staphylococcus aureus due to its structural similarity to other effective furan-containing compounds.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Breast Cancer | 10 | Inhibition of topoisomerase II |
| Prostate Cancer | 15 | Induction of apoptosis via ROS accumulation |
Material Science
In materials science, this compound is utilized for developing advanced materials:
- Polymer Production: Its acrylate functionality allows incorporation into polymer matrices, enhancing mechanical properties and thermal stability .
- Coatings and Adhesives: The compound's reactivity makes it suitable for formulating coatings and adhesives with improved adhesion properties.
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of this compound against various cancer cell lines. The results indicated that the compound effectively inhibited cell proliferation at low micromolar concentrations through a mechanism involving topoisomerase II inhibition.
Case Study 2: Antimicrobial Activity
Research conducted on the antimicrobial effects of furan derivatives highlighted the potential of this compound to combat bacterial infections. The compound demonstrated significant inhibitory activity against Escherichia coli, suggesting its application in developing new antimicrobial agents.
Mechanism of Action
The mechanism by which 2,5-Dimethylphenyl 3-(furan-2-yl)acrylate exerts its effects is largely dependent on its interaction with biological targets. The furan ring can interact with various enzymes and receptors, potentially inhibiting their activity. The acrylate moiety can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent bonds with biological macromolecules. These interactions can disrupt cellular processes, leading to the observed biological effects.
Comparison with Similar Compounds
2,5-Dioxopyrrolidin-1-yl 3-(Furan-2-yl)Acrylate (C₁₁H₁₁NO₅)
This compound, reported by Zhu et al., replaces the 2,5-dimethylphenyl group with a dioxopyrrolidinyl moiety. Key differences include:
- Molecular Weight : Higher (237.21 g/mol vs. ~245.27 g/mol for the dimethylphenyl analog) due to the dioxopyrrolidinyl group.
- Crystallographic Data : The crystal structure (Acta Crystallogr. Sect. E, 2011) reveals a planar acrylate-furan system with intermolecular hydrogen bonding via the carbonyl oxygen, which may stabilize the solid-state structure .
Methyl 2-(Hydroxy-(5-(Hydroxymethyl)Furan-2-yl)Methyl)Acrylate
Synthesized via the Baylis-Hillman reaction (Cheng et al.), this monomer incorporates a hydroxymethyl-furan side chain. Key distinctions:
- Functional Groups : The hydroxymethyl group increases hydrophilicity, contrasting with the hydrophobic 2,5-dimethylphenyl group.
- Applications : Used in healable polyurethanes (PUs) due to dynamic hydrogen bonding, whereas the dimethylphenyl analog’s bulkiness may favor rigidity in polymer backbones .
Substituted Phenyl Acrylates
2,5-Dimethyl-3-(4-Methylphenylsulfonyl)-1-Benzofuran
Notable contrasts:
- Electron Effects : The sulfonyl group is strongly electron-withdrawing, whereas the acrylate ester in the target compound is moderately electron-withdrawing.
- Crystal Packing : The sulfonyl group facilitates stronger intermolecular interactions (e.g., dipole-dipole) compared to the acrylate ester .
Pharmacologically Active Analogs
N-(2,5-Dimethylphenyl)-3-(6-{[(Furan-2-yl)Methyl]Amino}[1,2,4]Triazolo[4,3-b]Pyridazin-3-yl)Propanamide
This compound () shares the 2,5-dimethylphenyl and furan groups but incorporates a triazolopyridazine core. Key differences:
- Bioactivity : The triazolopyridazine moiety likely confers kinase inhibitory activity, whereas the acrylate ester may limit membrane permeability due to higher polarity.
- Molecular Weight : Significantly higher (380.38 g/mol vs. ~245 g/mol), impacting pharmacokinetic properties .
Comparative Data Tables
Table 1. Structural and Physical Properties
Biological Activity
2,5-Dimethylphenyl 3-(furan-2-yl)acrylate is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, along with relevant data tables and case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C13H12O2
- Molecular Weight : 204.24 g/mol
- IUPAC Name : 2,5-dimethylphenyl (E)-3-(furan-2-yl)prop-2-enoate
Antimicrobial Properties
Research indicates that derivatives of furan compounds, including this compound, exhibit significant antimicrobial activity. A study demonstrated that furan derivatives showed efficacy against various microorganisms, including yeast-like fungi such as Candida albicans and bacteria like Escherichia coli and Staphylococcus aureus at concentrations around 64 µg/mL .
| Microorganism | Inhibition Concentration (µg/mL) |
|---|---|
| Candida albicans | 64 |
| Escherichia coli | 64 |
| Staphylococcus aureus | 64 |
Anticancer Activity
The anticancer potential of compounds similar to this compound has been explored through various studies. These compounds are believed to induce apoptosis in cancer cells by targeting specific signaling pathways. For instance, furan derivatives have shown the ability to inhibit cell proliferation in cancer cell lines, suggesting their role as potential therapeutic agents .
The biological activity of this compound may be attributed to its ability to interact with cellular targets and disrupt essential biological processes. The proposed mechanisms include:
- Disruption of Cell Membranes : The compound may disrupt bacterial cell membranes, leading to cell lysis.
- Inhibition of Enzymatic Activity : It can inhibit enzymes critical for microbial survival.
- Induction of Apoptosis : In cancer cells, it may activate apoptotic pathways through caspase activation and modulation of Bcl-2 family proteins.
Case Studies
Several studies have highlighted the biological effects of furan derivatives:
- Antimicrobial Study : A study published in the Journal of Organic Chemistry reported that various furan derivatives exhibited strong antibacterial properties against E. coli and S. aureus, with some compounds showing minimum inhibitory concentrations (MICs) below 100 µg/mL .
- Anticancer Research : In a study focusing on the anticancer properties of furan derivatives, it was found that compounds similar to this compound significantly reduced the viability of breast cancer cell lines in vitro.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
